molecular formula C17H23FN4O4S B12157677 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea

Cat. No.: B12157677
M. Wt: 398.5 g/mol
InChI Key: BZYGBUXPDYSJKR-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a fluorophenyl group, and a piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an intermediate compound.

    Incorporation of the Fluorophenyl Group:

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the urea linkage.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophene ring.

    Reduction: Reduced forms of the urea linkage, potentially leading to amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, the piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide: Shares the dioxidotetrahydrothiophene ring but differs in the attached groups.

    4-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]aniline: Similar piperazine and dioxidotetrahydrothiophene components but lacks the urea linkage.

Uniqueness

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C17H23FN4O4S

Molecular Weight

398.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]urea

InChI

InChI=1S/C17H23FN4O4S/c18-13-1-3-15(4-2-13)21-6-8-22(9-7-21)16(23)11-19-17(24)20-14-5-10-27(25,26)12-14/h1-4,14H,5-12H2,(H2,19,20,24)

InChI Key

BZYGBUXPDYSJKR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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